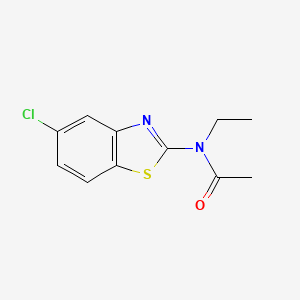![molecular formula C16H22N2O B7629450 3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a spirocyclic ketone that has a unique structure, which makes it interesting for researchers to study its properties and potential uses.5]undecan-3-yl(pyridin-2-yl)methanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
The unique structure of 3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone makes it a potential candidate for various scientific research applications. One of the main areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been shown to have activity against certain types of cancer cells and could be used as a chemotherapeutic agent. Other potential applications include its use as a ligand for metal complexes, as a fluorescent probe, and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone is not well understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. These enzymes or proteins are involved in cell signaling pathways that regulate cell growth and division, and their inhibition could lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone has biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have low toxicity in normal cells, which makes it a promising drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone in lab experiments is its unique structure, which makes it interesting for researchers to study its properties and potential uses. Another advantage is its low toxicity in normal cells, which makes it a promising drug candidate. One limitation is the complexity of the synthesis method, which requires expertise in organic chemistry. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a drug candidate.
Direcciones Futuras
There are many future directions for research on 3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone. One direction is to further study its mechanism of action to optimize its use as a drug candidate. Another direction is to explore its potential as a ligand for metal complexes, as a fluorescent probe, and as a catalyst in organic reactions. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of pyridine-2-carbaldehyde with 3-aminopropyltriethoxysilane to form a silane derivative. This intermediate is then reacted with N-methyl-2-bromoacetamide in the presence of a base to form the spirocyclic ketone. The final product is then purified using chromatographic techniques.
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15(14-6-2-5-11-17-14)18-12-9-16(10-13-18)7-3-1-4-8-16/h2,5-6,11H,1,3-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFIKBIMYGFWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)


![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)

![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)
